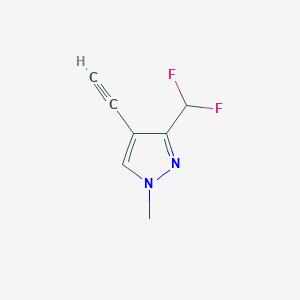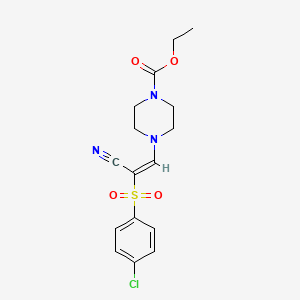
(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives are a class of organic compounds that have garnered attention due to their diverse pharmacological properties and applications in medicinal chemistry. Among these derivatives, compounds featuring sulfonyl groups and chlorophenyl rings, similar to the requested compound, have been explored for their potential as ligands, enzyme inhibitors, and therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including nucleophilic substitution, reductive amination, and coupling reactions. For example, the development of adenosine A2B receptor antagonists involved sophisticated synthetic pathways to achieve subnanomolar affinity and high selectivity (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those with sulfonyl and chlorophenyl groups, plays a crucial role in their biological activity and interactions with biological targets. Crystal engineering studies and computational modeling help in understanding the hydrogen-bonding networks and the spatial arrangement conducive to their activity (Weatherhead-Kloster et al., 2005).
Scientific Research Applications
Antibacterial Activity
The compound has been incorporated into various molecular structures due to its significant antibacterial properties. For instance, a study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores using ethyl piperidin-4-carboxylate, which was converted to ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate. These compounds demonstrated moderate inhibitory effects against several bacterial strains, highlighting the potential antibacterial applications of the molecule in pharmaceutical research (Iqbal et al., 2017).
Enzyme Inhibition for Diabetes Treatment
Derivatives of the compound have been explored for their potential in treating type II diabetes. Specifically, S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H-1,2,4-triazol3-thiol were synthesized and found to be potent inhibitors of the α-glucosidase enzyme, surpassing the standard treatment acarbose. This suggests a promising avenue for the development of new diabetes medications (ur-Rehman et al., 2018).
Anticancer Agent Development
The molecule's derivatives have also been studied for their potential as anticancer agents. Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed that certain compounds exhibit strong anticancer properties. However, further in vivo studies are recommended to confirm their therapeutic effectiveness (Rehman et al., 2018).
Antimicrobial and Antifungal Activity
Compounds synthesized from the molecule have demonstrated significant in vitro antibacterial and antifungal activities. A study reported the synthesis of bifunctional sulfonamide-amide derivatives, including the molecule, which showed notable activity against various bacterial and fungal strains, indicating its potential in antimicrobial drug development (Abbavaram & Reddyvari, 2013).
Alzheimer’s Disease Treatment
The compound's derivatives have been evaluated as potential drug candidates for Alzheimer's disease. A series of new N-substituted derivatives were synthesized and showed promising results in enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer's disease. This highlights the potential use of these derivatives in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-2-24-16(21)20-9-7-19(8-10-20)12-15(11-18)25(22,23)14-5-3-13(17)4-6-14/h3-6,12H,2,7-10H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYEJZLWKMNCJ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2492504.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2492506.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)
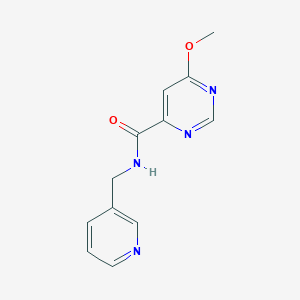
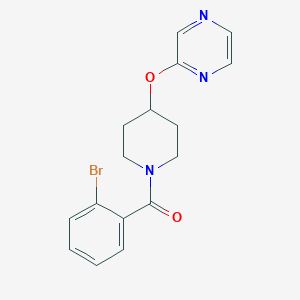

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)
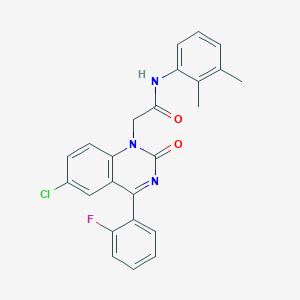
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)
